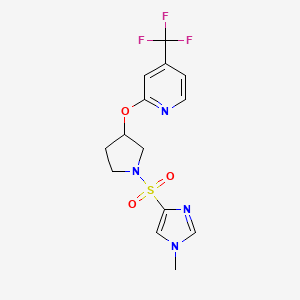
2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine" is a multifaceted molecule that incorporates several functional groups and structural motifs common in medicinal chemistry and materials science. The molecule features an imidazole ring, a common structure in pharmaceuticals, linked to a pyrrolidine ring through a sulfonyl group, and further connected to a pyridine ring substituted with a trifluoromethyl group. This complex structure suggests potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of imidazole and pyridine derivatives has been explored in various studies. For instance, direct methylation of imidazole derivatives has been achieved using N-methyl bis((perfluoroalkyl)sulfonyl)imides, which could be a step towards introducing the methyl group on the imidazole ring of the target compound . Additionally, the synthesis of imidazo[1,2-a]pyridines can be performed through oxidative annulation of 2-aminopyridines and aldehydes under metal- and base-free conditions, which might be adapted for the synthesis of the pyridine component of the target molecule . Furthermore, the sulfonyl group could be introduced via a transition metal catalyst-free C-3 sulfonylmethylation of imidazo[1,2-a]pyridines .
Molecular Structure Analysis
The molecular structure of the target compound includes an imidazole ring, known for its role in coordination chemistry and biological interactions, and a pyridine ring, which is a common moiety in drugs due to its basicity and ability to engage in pi-stacking interactions. The trifluoromethyl group is a strong electron-withdrawing group that can influence the electronic properties of the molecule . The sulfonyl group serves as a linker and can also affect the solubility and metabolic stability of the compound .
Chemical Reactions Analysis
Imidazole and pyridine rings can undergo various chemical reactions. For example, imidazo[1,2-a]pyridines can be sulfenylated using thiols in a green, aerobic process catalyzed by flavin and iodine . Additionally, the sulfonyl group can be introduced or modified through reactions such as the iodine-catalyzed regioselective sulfenylation using sulfonyl hydrazides or the metal-free three-component domino reaction for the preparation of sulfonylated derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be influenced by its functional groups. The imidazole ring contributes to the compound's basicity and potential for hydrogen bonding . The sulfonyl group can enhance water solubility and may affect the compound's metabolic stability . The trifluoromethyl group is known to increase the lipophilicity and can affect the biological activity of the molecule . The overall molecular architecture, including the presence of multiple rings and heteroatoms, would contribute to the compound's potential for diverse interactions in biological systems or material applications.
Applications De Recherche Scientifique
Chemical Synthesis and Ionic Liquids
Direct methylation or trifluoroethylation of imidazole and pyridine derivatives, including compounds structurally related to 2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine, can be achieved using N-methyl bis((perfluoroalkyl)sulfonyl)imides or trifluoroethyl phenyliodonium bis((trifluoromethyl)sulfonyl)imide. This method affords high yields of the corresponding salts and provides a simple route to a variety of room temperature ionic liquids (RTILs), which are significant in various applications, including green chemistry, electrolytes in batteries, and more (Zhang, Martin, & Desmarteau, 2003).
Metal Complexes and Coordination Chemistry
The interaction of pyridine derivatives with metal ions can lead to the formation of complex metal structures. For example, the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene leads to the isolation of different products, not necessarily the expected Schiff base, but compounds that can interact with metal ions to form various metal complexes. These complexes have been characterized by elemental analyses, magnetic measurements, IR, mass spectrometry, and in some cases, by 1H NMR spectroscopy and crystallographically characterized, showcasing the diverse applications in coordination chemistry and material science (Sousa et al., 2001).
Synthesis of Sulfonylated and Fluorinated Compounds
An efficient methodology for the synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives through a three-component reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates has been developed. This process exhibits excellent functional group tolerance and efficiency, indicating its utility in synthesizing a wide array of functionalized compounds for material science, pharmaceuticals, and organic electronics (Cui, Zhu, Li, & Cao, 2018).
Fluorinated Polyamides and Material Science
The synthesis of new diamines containing pyridine and trifluoromethylphenyl groups, such as those structurally related to the compound , has been explored for the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit significant solubility in organic solvents, high glass transition temperatures, and excellent thermal stability, making them valuable in the field of high-performance materials for applications such as aerospace, electronics, and coatings (Liu et al., 2013).
Propriétés
IUPAC Name |
2-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3S/c1-20-8-13(19-9-20)25(22,23)21-5-3-11(7-21)24-12-6-10(2-4-18-12)14(15,16)17/h2,4,6,8-9,11H,3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTBKOCHYFKFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

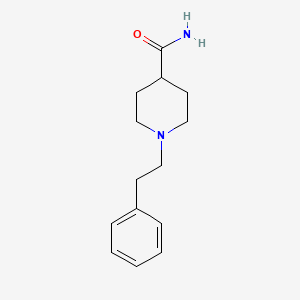
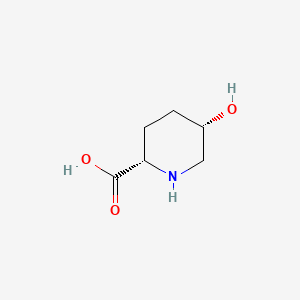
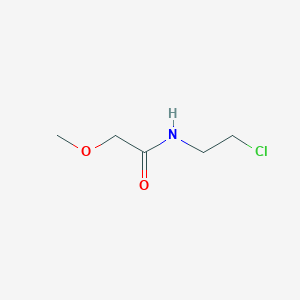
![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2511763.png)
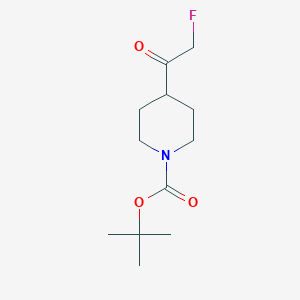
![N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2511768.png)

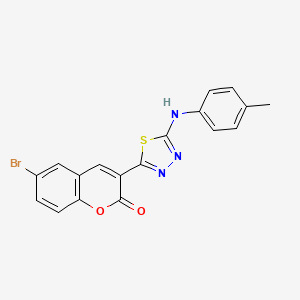
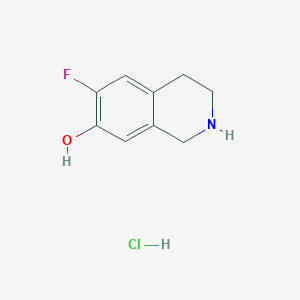
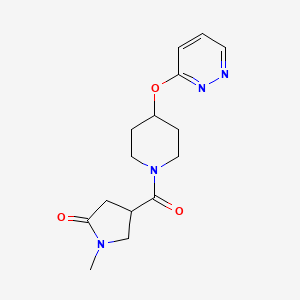
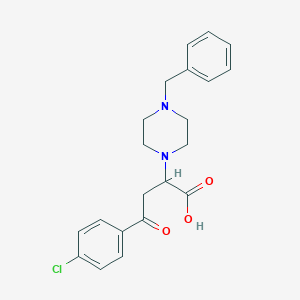
![Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate](/img/structure/B2511779.png)
![(E)-4-(Dimethylamino)-N-ethyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]but-2-enamide](/img/structure/B2511780.png)
